8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound that belongs to the class of diazabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. The presence of tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:
Formation of the Diazabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazabicyclo[3.2.1]octane core. This can be achieved through intramolecular cyclization reactions using reagents such as sodium hydride or potassium tert-butoxide.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl group can be introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules. It can be used in the development of new drugs or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the diazabicyclo[3.2.1]octane core allows for specific interactions with biological macromolecules, leading to changes in their function. The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Hydrogen Bromide: A simple bromine compound used in the production of inorganic bromides and alkyl bromides.
Uniqueness
8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its complex bicyclic structure and the presence of multiple functional groups. This structural complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C27H30N2O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-25(33)29-17-12-13-27(29,23(30)31)16-28(14-17)24(32)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,30,31) |
InChI Key |
MPLVDTQSHDDCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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